Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl-
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Overview
Description
Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 3-bromophenyl and a 2-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- typically involves the reaction of hydrazinecarboxamide with 3-bromobenzoyl chloride and 2-phenylhydrazine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Purification of the compound is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboxamide, N-(3-fluorophenyl)-2-phenyl-
- Hydrazinecarboxamide, N-(3-chlorophenyl)-2-phenyl-
- Hydrazinecarboxamide, N-(3-iodophenyl)-2-phenyl-
Uniqueness
Hydrazinecarboxamide, N-(3-bromophenyl)-2-phenyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its fluorine, chlorine, and iodine analogs. This uniqueness makes it valuable for specific applications where the bromine atom’s reactivity is advantageous.
Properties
CAS No. |
193897-80-2 |
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Molecular Formula |
C13H12BrN3O |
Molecular Weight |
306.16 g/mol |
IUPAC Name |
1-anilino-3-(3-bromophenyl)urea |
InChI |
InChI=1S/C13H12BrN3O/c14-10-5-4-8-12(9-10)15-13(18)17-16-11-6-2-1-3-7-11/h1-9,16H,(H2,15,17,18) |
InChI Key |
HJIXJXAGUGKPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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